N-(2,4-dichlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carboxamide
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Overview
Description
N-(2,4-dichlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Substitution Reactions:
Amidation: The carboxamide group is introduced through an amidation reaction, typically using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the phenyl groups.
Reduction: Reduction reactions can occur at the carboxamide group or the aromatic rings.
Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to specific receptors to elicit a biological response.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-(4-chlorophenoxy)pyridine-3-carboxamide
- N-(2,4-dichlorophenyl)-2-(4-bromophenoxy)pyridine-3-carboxamide
- N-(2,4-dichlorophenyl)-2-(4-methylphenoxy)pyridine-3-carboxamide
Uniqueness
N-(2,4-dichlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and biological activity. The fluorine atom can enhance the compound’s ability to interact with biological targets, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C18H11Cl2FN2O2 |
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Molecular Weight |
377.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carboxamide |
InChI |
InChI=1S/C18H11Cl2FN2O2/c19-11-3-8-16(15(20)10-11)23-17(24)14-2-1-9-22-18(14)25-13-6-4-12(21)5-7-13/h1-10H,(H,23,24) |
InChI Key |
VMJPXSAAJLMMHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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